molecular formula C23H32N4O2 B11109084 3-(1-(3-cyclohexylpropanoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

3-(1-(3-cyclohexylpropanoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11109084
M. Wt: 396.5 g/mol
InChI Key: ADHUZUNVLORJIL-UHFFFAOYSA-N
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Description

3-[1-(3-CYCLOHEXYLPROPANOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a piperidine ring, a triazole ring, and various substituents that contribute to its unique chemical properties. Heterocyclic compounds like this one are of immense importance in both biological and industrial applications due to their diverse chemical reactivity and biological activity .

Preparation Methods

The synthesis of 3-[1-(3-CYCLOHEXYLPROPANOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-[1-(3-CYCLOHEXYLPROPANOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(3-CYCLOHEXYLPROPANOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may bind to a specific enzyme’s active site, blocking its activity and thereby affecting downstream biological processes .

Comparison with Similar Compounds

Similar compounds include other piperidine and triazole derivatives, such as:

    Piperidine Derivatives: These include compounds like piperine and piperidinone, which have similar structural features but different substituents.

    Triazole Derivatives: Compounds like 1,2,4-triazole and its derivatives share the triazole ring but differ in their substituents and overall structure.

Properties

Molecular Formula

C23H32N4O2

Molecular Weight

396.5 g/mol

IUPAC Name

5-[1-(3-cyclohexylpropanoyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one

InChI

InChI=1S/C23H32N4O2/c1-25-23(29)27(20-10-6-3-7-11-20)22(24-25)19-14-16-26(17-15-19)21(28)13-12-18-8-4-2-5-9-18/h3,6-7,10-11,18-19H,2,4-5,8-9,12-17H2,1H3

InChI Key

ADHUZUNVLORJIL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CCC3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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